(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone
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Overview
Description
(7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C17H14O4 It is known for its unique structure, which combines a benzofuran ring with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone typically involves the reaction of 7-methoxy-1-benzofuran-2-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antioxidant, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
- (7-Methoxy-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone
- (7-Methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- (7-Methoxy-1-benzofuran-2-yl)(4-nitrophenyl)methanone
Comparison: Compared to its analogs, (7-Methoxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility and potentially improve its interaction with biological targets, making it a valuable compound for further research .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-8-6-11(7-9-13)16(18)15-10-12-4-3-5-14(20-2)17(12)21-15/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJYEUDUEZSJHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219371 |
Source
|
Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477848-12-7 |
Source
|
Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477848-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-Methoxy-2-benzofuranyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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